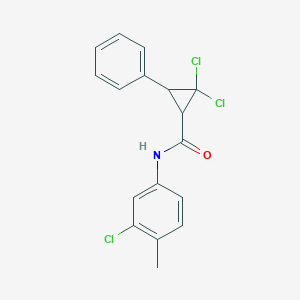
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as EIHB, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of thiazolidinones and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammation process. It also inhibits the activity of protein kinase C (PKC), which is involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage.
実験室実験の利点と制限
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well characterized. However, its low solubility in water can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
合成法
The synthesis of 5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 3-ethyl-2-(phenylimino)thiazolidin-4-one with 3-ethoxy-4-hydroxy-5-iodobenzaldehyde in the presence of a base. The resulting product is purified through recrystallization and characterized through various analytical techniques.
科学的研究の応用
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential medicinal properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. Several studies have also reported its potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C20H19IN2O3S |
分子量 |
494.3 g/mol |
IUPAC名 |
(5E)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-ethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19IN2O3S/c1-3-23-19(25)17(27-20(23)22-14-8-6-5-7-9-14)12-13-10-15(21)18(24)16(11-13)26-4-2/h5-12,24H,3-4H2,1-2H3/b17-12+,22-20? |
InChIキー |
PJQSCFLLRCZOPU-UBLAJHMLSA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)O)OCC)/SC1=NC3=CC=CC=C3 |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OCC)SC1=NC3=CC=CC=C3 |
正規SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OCC)SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298296.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298298.png)
![3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298300.png)
![2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B298302.png)
![3-(3-Bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B298303.png)
![1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298307.png)
![2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298310.png)





![Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B298326.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B298328.png)